Dicalcium diiron pentaoxide

Description

Contextualization of Brownmillerite Ferrites in Advanced Materials Science

Dicalcium diiron pentaoxide belongs to the brownmillerite family of crystal structures. nih.gov These materials are closely related to the perovskite structure (ABO3), but with a key difference: they have ordered oxygen vacancies. aps.org This results in a structure with alternating layers of corner-connected BO6 octahedra and BO4 tetrahedra. aps.orgscispace.com The name "brownmillerite" originates from the mineral Ca2(Al,Fe)2O5, named after Lorrin Thomas Brownmiller, a chemist who studied cements. nih.gov

The unique structure of brownmillerite ferrites, with their ordered anion vacancies, makes them highly significant in advanced materials science. aps.org This structural feature is the foundation for many of their important properties, including high ionic conductivity. rsc.orgias.ac.in Consequently, they are extensively studied for applications involving ion transport and insertion, such as in solid-oxide fuel cells and electrochemical energy conversion devices. scispace.comrsc.org The ability to accommodate different cations and the flexibility of the crystal lattice allow for the tuning of their electronic and magnetic properties, making them a versatile platform for designing functional materials. aps.org

Significance of Ca2Fe2O5 in Contemporary Materials Research

Ca2Fe2O5 stands out in contemporary research due to its combination of stability, unique physical properties, and the use of abundant, non-toxic elements (calcium and iron). researchgate.netresearchgate.net It possesses a brownmillerite-type orthorhombic structure at room temperature. scispace.commaterialsproject.org The compound is known for its high-temperature stability, remaining in its brownmillerite form up to approximately 1100 °C. aps.orgoup.com It also exhibits G-type antiferromagnetic ordering with a high Néel temperature of about 720 K. aps.org

The significance of Ca2Fe2O5 is underscored by its diverse and growing range of applications, stemming from its catalytic, magnetic, electrical, and optical properties. lookchem.comontosight.ai Its large number of oxygen vacancies is responsible for its good ionic conductivity and catalytic activity. rsc.org Research has demonstrated its potential in fields from environmental remediation to energy storage. For instance, it is explored as a photocatalyst for degrading pollutants, a component in thermochemical energy storage systems, and a promising anode material for lithium-ion batteries. nih.govrsc.orgmaterials-science.info

Below is an interactive data table summarizing the key applications of Ca2Fe2O5 being investigated in modern research.

| Application Area | Description of Use | Relevant Properties | References |

| Catalysis | Serves as a catalyst in various chemical reactions, including pollutant reduction and water splitting for hydrogen production. lookchem.comontosight.airesearchgate.net | High number of oxygen vacancies, catalytic activity, stability. rsc.org | lookchem.comontosight.airesearchgate.net |

| Energy Storage | Investigated as an additive to improve the performance of thermochemical energy storage (TCES) systems and as a conversion anode for Li-ion batteries. rsc.orgmaterials-science.inforesearchgate.net | High theoretical capacity, good cycling stability. materials-science.inforesearchgate.net | rsc.orgmaterials-science.inforesearchgate.net |

| Environmental Remediation | Used as a photocatalyst to break down organic pollutants like dyes in industrial wastewater. nih.govbiointerfaceresearch.comnih.gov | Narrow band gap (~1.8 to 2.2 eV), absorbs a large portion of the solar spectrum. researchgate.netscispace.com | nih.govbiointerfaceresearch.comnih.gov |

| High-Temperature Applications | Employed in the manufacturing of refractory materials due to its thermal stability. lookchem.com | High melting point and stability at elevated temperatures. lookchem.comontosight.ai | lookchem.com |

| Pigments & Materials | Utilized as a reddish-brown pigment in paints, ceramics, and plastics. lookchem.com | Colorfast properties, chemical stability. lookchem.com | lookchem.com |

| Magnetic & Electronic Devices | Studied for potential use in magnetic materials and electronic devices. lookchem.comontosight.ai | Unique magnetic and electrical properties, G-type antiferromagnetism. ontosight.aiaps.org | lookchem.comontosight.aiaps.org |

| Thermoelectric Generators | Assessed for potential use in converting waste heat into electrical energy, although performance limitations have been noted. researchgate.netasminternational.orgscirp.org | Seebeck effect, mixed valence states. scirp.org | researchgate.netasminternational.orgscirp.org |

Evolution of Research Trajectories for Ca2Fe2O5

The research trajectory for this compound has evolved significantly from its initial discovery and characterization. Early research focused on fundamental synthesis and structural analysis. The conventional solid-state reaction method, involving the high-temperature sintering of precursor powders like Calcium Carbonate (CaCO3) and Iron(III) Oxide (Fe2O3), was the primary route for preparing the material. google.com

Over time, research has shifted towards more advanced synthesis techniques to produce Ca2Fe2O5 with controlled morphologies and enhanced properties, particularly at the nanoscale. These modern methods include:

Mechanochemical Synthesis: High-energy ball milling is used to activate the precursor powders, allowing for synthesis at lower sintering temperatures. google.comscispace.com

Wet-Chemistry Routes: Methods like co-precipitation and sol-gel synthesis have been employed to achieve more homogeneous and finer particles. researchgate.netbiointerfaceresearch.comscispace.com

Microwave-Assisted Hydrothermal Synthesis: This technique offers rapid crystallization and energy efficiency for producing nanomaterials. biointerfaceresearch.com

Green Synthesis: Researchers have even used plant extracts in combustion synthesis to produce nanocrystalline Ca2Fe2O5, highlighting a move towards more sustainable practices. nih.gov

Aerosol Flame Synthesis: This approach is being explored for producing ultrafine nanoparticles. researchgate.net

This evolution in synthesis has paralleled a broadening of application-focused research. While initial studies established its basic crystallographic and magnetic properties, contemporary research investigates more complex functionalities. aps.orgmaterialsproject.org There is a strong focus on harnessing its properties for energy and environmental applications. scispace.com This includes doping the Ca2Fe2O5 structure with other elements, such as Lanthanum (La), Manganese (Mn), or Nickel (Ni), to tune its electronic structure and enhance its performance in specific applications like Li-ion batteries or chemical looping hydrogen production. scispace.commaterials-science.inforesearchgate.net The investigation has expanded from bulk material properties to the performance of nanostructured forms, thin films, and coatings, reflecting a sophisticated, application-driven approach to materials design. aps.orgscispace.comasminternational.org

Below is an interactive data table detailing some of the reported crystallographic properties of Ca2Fe2O5.

| Property | Value / Description | References |

| Crystal System | Orthorhombic | ontosight.aimaterialsproject.org |

| Space Group | Pnma | aps.orgias.ac.inmaterialsproject.org |

| Lattice Parameters (a, b, c) | a ≈ 5.42 Å, b ≈ 14.76 Å, c ≈ 5.59 Å (values can vary slightly with synthesis) | aps.orgscispace.com |

| Coordination Environment | Alternating layers of FeO6 octahedra and FeO4 tetrahedra | aps.orgmaterialsproject.org |

| Band Gap | Approximately 2.0 - 2.48 eV | aps.orgbiointerfaceresearch.com |

| Néel Temperature | ~720 K | aps.org |

Properties

CAS No. |

12013-62-6 |

|---|---|

Molecular Formula |

Ca2Fe2O5 |

Molecular Weight |

271.84 g/mol |

IUPAC Name |

dicalcium;iron(3+);oxygen(2-) |

InChI |

InChI=1S/2Ca.2Fe.5O/q2*+2;2*+3;5*-2 |

InChI Key |

CJBPTBNCVDOUQA-UHFFFAOYSA-N |

SMILES |

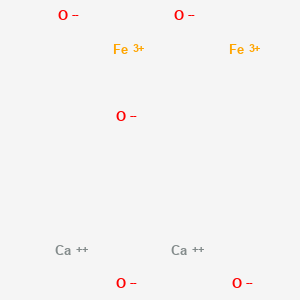

[O-2].[O-2].[O-2].[O-2].[O-2].[Ca+2].[Ca+2].[Fe+3].[Fe+3] |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[O-2].[Ca+2].[Ca+2].[Fe+3].[Fe+3] |

Other CAS No. |

12013-62-6 |

Synonyms |

dicalcium diiron pentaoxide |

Origin of Product |

United States |

Synthetic Methodologies and Fabrication Techniques for Ca2fe2o5

Conventional Solid-State Reaction Pathways

Solid-state synthesis is a traditional and widely used method for producing polycrystalline ceramic materials like Ca₂Fe₂O₅. This approach involves the direct reaction of solid precursors at elevated temperatures, relying on atomic diffusion through the solid matrix.

High-temperature calcination is a cornerstone of the solid-state synthesis of Ca₂Fe₂O₅. This process typically involves intimately mixing stoichiometric amounts of precursor powders, such as calcium carbonate (CaCO₃) and iron(III) oxide (α-Fe₂O₃), followed by prolonged heating. ufrn.brnih.gov The mixture is often subjected to high-energy ball milling prior to heating to increase the reactivity of the precursors by reducing particle size and creating intimate contact between them. ufrn.br

The calcination process itself involves carefully controlled heating ramps and dwell times. For instance, a common protocol involves heating the precursor mixture in a high-temperature furnace to between 600°C and 1100°C. ufrn.brgoogle.com One method specifies a two-stage heating ramp: a rate of 10°C/min up to 500°C, followed by a slower rate of 5°C/min to the final sintering temperature, where it is held for up to 24 hours to ensure complete reaction and formation of the single-phase Ca₂Fe₂O₅. google.com Research indicates that higher annealing temperatures, such as 1100°C for 2 hours, lead to improved stoichiometry and the desired weak ferromagnetic properties of the compound. ufrn.br Samples treated at lower temperatures (e.g., 700°C or 900°C) may show departures from ideal stoichiometry. ufrn.br

| Precursors | Milling Time | Annealing/Calcination Temperature (°C) | Dwell Time (hours) | Observed Outcome | Reference |

|---|---|---|---|---|---|

| α-Fe₂O₃, CaCO₃ | 10 hours | 700 | 2 | Departure from stoichiometry | ufrn.br |

| α-Fe₂O₃, CaCO₃ | 10 hours | 900 | 2 | Improved stoichiometry, presence of paramagnetic doublet | ufrn.br |

| α-Fe₂O₃, CaCO₃ | 10 hours | 1100 | 2 | Achieved improved stoichiometry and full weak ferromagnetic signal | ufrn.br |

| CaCO₃, Fe₂O₃ | 3-10 hours | 600-1000 | 24 | Formation of single-phase Ca₂Fe₂O₅ | google.com |

| Fe₂O₃, CaCO₃ | 3 hours | 1000 | 6 | Synthesis of Ca₂Fe₂O₅ for redox experiments | nih.gov |

Reactive firing is fundamentally linked to the high-temperature calcination process. It describes the chemical transformation that occurs when the solid precursors are heated. The process begins with the decomposition of calcium carbonate into calcium oxide (CaO) and carbon dioxide (CO₂) at temperatures typically above 800°C. Subsequently, the freshly formed, highly reactive CaO diffuses and reacts with the iron(III) oxide particles to form the target dicalcium diiron pentaoxide phase.

The success of reactive firing depends critically on the homogeneity of the precursor mixture and the heating protocol. Inadequate mixing can lead to the formation of intermediate phases or unreacted components. The use of high-energy ball milling is a key preparatory step to enhance the kinetics of reactive firing by increasing the surface area and defect concentration of the precursor powders, thereby lowering the required reaction temperature and time. ufrn.br

Wet Chemical and Solution-Based Synthesis Approaches

Wet chemical methods offer an alternative to solid-state reactions, often providing better control over particle size, morphology, and homogeneity at lower synthesis temperatures. These techniques involve dissolving precursors in a solvent and then inducing a chemical reaction to form the desired compound.

Citrate (B86180) combustion synthesis is a specific type of sol-gel auto-combustion where citric acid is used as both a chelating agent and a fuel. In this method, metal nitrates, such as calcium nitrate (B79036) (Ca(NO₃)₂·4H₂O) and iron(III) nitrate (Fe(NO₃)₃·9H₂O), are dissolved in deionized water. researchgate.net Citric acid is then added to the solution. The citrate ions chelate the metal cations, forming a stable and homogeneous metal-citrate complex in the solution.

Upon heating, the water evaporates, leading to the formation of a viscous gel. As the temperature is further increased, the gel undergoes a self-sustaining combustion reaction, where the nitrate ions act as an oxidizer and the citrate acts as a fuel. This rapid, exothermic reaction releases a large amount of gas and heat, directly yielding a fine, fluffy, and often nanocrystalline powder of Ca₂Fe₂O₅. This technique is valued for its simplicity, speed, and ability to produce high-purity, homogeneous powders. researchgate.net

The sol-gel auto-combustion method is a broader category that includes the citrate technique. It is a versatile process for synthesizing ceramic nanopowders. researchgate.net The process begins with the formation of a colloidal suspension (sol) which is then converted into a gelatinous network (gel). Typically, metal nitrates are used as precursors. researchgate.netresearchgate.net

After forming a homogeneous solution of the precursors, a complexing agent or fuel, such as citric acid or glycine, is added. The solution is heated to evaporate the solvent, resulting in a viscous gel. When this gel reaches its ignition temperature, it undergoes a spontaneous and highly exothermic redox reaction. This auto-combustion process yields a voluminous, nanocrystalline powder. Thermal analysis shows that the formation of the brownmillerite Ca₂Fe₂O₅ phase occurs at temperatures above 660°C. researchgate.net The resulting nanopowder can exhibit a high surface area, for instance, 13.55 m²/g. researchgate.net

| Method | Precursors | Fuel/Chelating Agent | Formation Temperature (°C) | Resulting Surface Area (m²/g) | Reference |

|---|---|---|---|---|---|

| Sol-Gel Auto-Combustion | Fe(NO₃)₃·9H₂O, Ca(NO₃)₂·4H₂O | Not specified | 300-800 | 13.55 | researchgate.net |

| Citrate Sol-Gel Auto-Combustion | Nitrates | Citric Acid | >660 | ~6 | researchgate.net |

Wet precipitation, often referred to as co-precipitation, is a straightforward and cost-effective method for synthesizing fine powders. nih.govnih.gov This technique involves dissolving soluble salts of the desired metal cations (e.g., calcium chloride and iron(III) chloride) in a suitable solvent, typically water. A precipitating agent, such as a strong base like sodium hydroxide (B78521) or ammonium (B1175870) hydroxide, is then added to the solution. nih.govyoutube.com

The addition of the precipitating agent causes the simultaneous precipitation of the metal hydroxides or carbonates from the solution. The key to this method is maintaining a constant pH to ensure a homogeneous composition of the precipitate. youtube.com After precipitation is complete, the resulting solid is separated from the solution by filtration, washed thoroughly to remove any residual ions, and then dried. youtube.com Finally, the dried precursor powder is calcined at an appropriate temperature to decompose the hydroxides or carbonates and form the crystalline Ca₂Fe₂O₅ phase. This method is advantageous for its simplicity and potential for scalability. nih.gov Different synthesis methods, including co-precipitation, have been used to produce Ca₂Fe₂O₅ for research into its cyclic stability. researchgate.netcam.ac.uk

Microwave-Assisted Hydrothermal Synthesis

Microwave-assisted hydrothermal synthesis is a rapid and efficient method for producing nanomaterials. This technique combines the benefits of hydrothermal synthesis, such as high product crystallinity and control over particle morphology, with the rapid and uniform heating provided by microwave irradiation. This leads to significantly reduced reaction times and potentially lower energy consumption compared to conventional heating methods.

In the synthesis of Ca2Fe2O5, a microwave-assisted hydrothermal process typically involves the use of calcium and iron precursors, which are dissolved in a suitable solvent and subjected to microwave heating in a sealed autoclave. The temperature and pressure inside the vessel increase, facilitating the dissolution and recrystallization of the precursors into the desired this compound phase. For instance, Ca2Fe2O5 and Ca2Fe2O5-TiO2 nanomaterials have been successfully synthesized using a microwave-assisted hydrothermal method, followed by calcination at 900°C for 10 hours. tandfonline.com This approach allows for precise control over the reaction parameters, influencing the particle size, morphology, and surface area of the final product.

Electrodeposition and Thermal Annealing Protocols for Electrode Preparation

The fabrication of Ca2Fe2O5 thin-film electrodes is of significant interest for applications in photoelectrochemical cells and other electronic devices. A common and effective method for this purpose is a two-step process involving the electrodeposition of an iron-containing precursor film followed by a thermal annealing treatment in the presence of a calcium source. researchgate.netmdpi.com

The initial step involves the cathodic electrodeposition of iron oxyhydroxide (FeOOH) films from a plating solution containing an iron salt, such as ferrous chloride (FeCl2). mdpi.com This process is often carried out by nitrate reduction, which generates hydroxide ions at the electrode surface, leading to the precipitation of Fe(OH)2 that is subsequently oxidized to FeOOH. mdpi.com The as-deposited FeOOH film is typically amorphous. mdpi.com

In the second step, a solution containing a calcium precursor, such as calcium nitrate (Ca(NO3)2), is drop-casted onto the surface of the FeOOH film. researchgate.netmdpi.com The coated film is then subjected to a thermal annealing process at elevated temperatures, for example, 650°C in air. researchgate.net During annealing, the calcium ions react with the iron oxyhydroxide to form a polycrystalline Ca2Fe2O5 film. researchgate.netmdpi.com Excess calcium precursors can be removed after the reaction to yield a pure this compound electrode. mdpi.com This method allows for the direct fabrication of Ca2Fe2O5 films on conductive substrates, which is essential for their use as electrodes.

| Parameter | Description | Typical Values/Conditions |

| Electrodeposition | ||

| Precursor | Iron source for the initial film | Ferrous chloride (FeCl2) |

| Method | Technique to induce precipitation | Cathodic deposition via nitrate reduction |

| Substrate | Conductive material for film growth | Fluorine-doped Tin Oxide (FTO) coated glass |

| Coating | ||

| Calcium Source | Precursor for the calcium component | Calcium nitrate (Ca(NO3)2) in dimethyl formamide |

| Application Method | Technique to apply the calcium source | Drop-casting |

| Thermal Annealing | ||

| Temperature | Temperature for the solid-state reaction | 650°C |

| Atmosphere | Gaseous environment during annealing | Air |

| Resulting Film | Final this compound product | Polycrystalline Ca2Fe2O5 |

Mechanochemical Activation and High-Energy Milling Strategies

Mechanochemical synthesis, often carried out through high-energy ball milling, is a solid-state reaction technique that utilizes mechanical energy to induce chemical transformations. This method is particularly advantageous for synthesizing complex oxides like Ca2Fe2O5 at or near room temperature, avoiding the need for high-temperature calcination steps that can lead to particle agglomeration and loss of surface area. The process involves the repeated fracturing and cold welding of powder particles in a high-energy mill, leading to intimate mixing at the atomic level and the formation of new phases.

The synthesis of Ca2Fe2O5 via mechanochemical activation typically starts with a stoichiometric mixture of calcium and iron precursors, such as calcium oxide (CaO) and hematite (B75146) (α-Fe2O3), or calcium carbonate (CaCO3) and Fe2O3. nih.gov The powders are subjected to high-energy milling for a specific duration, during which the mechanical forces drive the solid-state reaction to form the this compound phase. rsc.orgebrary.net The structural and magnetic properties of the resulting Ca2Fe2O5 can be influenced by the milling parameters, such as milling time, speed, and the ball-to-powder ratio. For instance, mechanochemical synthesis has been shown to produce nanocrystalline Ca2Fe2O5 with an orthorhombic crystal structure. This technique not only facilitates the synthesis of the desired compound but can also be used to introduce dopants, as demonstrated in the preparation of Al-doped Ca2Fe2O5. rsc.orgebrary.net

| Parameter | Description | Typical Values/Conditions |

| Precursors | Starting materials for the synthesis | Calcium oxide (CaO) and Hematite (α-Fe2O3) or Calcium carbonate (CaCO3) and Fe2O3 |

| Milling Equipment | Device used for high-energy milling | Planetary ball mill, shaker mill |

| Milling Time | Duration of the milling process | Can range from minutes to several hours (e.g., 2 hours) nih.gov |

| Atmosphere | Gaseous environment during milling | Typically air |

| Post-Milling Treatment | Optional step to improve crystallinity | Calcination at temperatures like 700°C or 900°C nih.gov |

| Product Characteristics | Properties of the synthesized material | Nanocrystalline, orthorhombic phase |

Advanced Fabrication Techniques for Tailored Architectures

Flame Spheroidisation for Microsphere Production

Flame spheroidisation is a rapid, single-stage thermal processing technique used to produce spherical microparticles from precursor powders. This method is particularly effective for the fabrication of both dense and porous Ca2Fe2O5 microspheres with a high degree of compositional uniformity. researchgate.net The process involves feeding a precursor powder into a high-temperature flame, where the particles melt and, due to surface tension, assume a spherical shape. As the molten droplets exit the flame, they cool and solidify rapidly, retaining their spherical morphology. researchgate.net

For the production of Ca2Fe2O5 microspheres, a common feedstock is a mixture of magnetite (Fe3O4) and a carbonate-based porogen, such as calcium carbonate (CaCO3). researchgate.net The decomposition of the porogen during the process, which releases carbon dioxide gas, is responsible for the formation of interconnected porosity in the porous microspheres. researchgate.net By controlling the feedstock composition and process parameters, such as the gas flow ratio, it is possible to tailor the size and porosity of the resulting microspheres. researchgate.net This technique has been used to produce dense Ca2Fe2O5 microspheres in the size range of 35–80 µm and porous microspheres with diameters of 125–180 µm. researchgate.net

| Parameter | Description | Typical Values/Conditions |

| Feedstock | Precursor materials for spheroidisation | Magnetite (Fe3O4) and Calcium Carbonate (CaCO3) in a 1:1 mass ratio |

| Porogen | Agent used to create porosity | Calcium Carbonate (CaCO3) |

| Process Equipment | Device used for flame spheroidisation | Thermal spray gun |

| Gas Flow Setting | Ratio of fuel to oxygen gas | Optimized at a 2:2 ratio for high homogeneity and porosity researchgate.net |

| Product Morphology | Shape and structure of the final product | Dense and porous microspheres |

| Size Range (Dense) | Diameter of the dense microspheres | 35–80 µm researchgate.net |

| Size Range (Porous) | Diameter of the porous microspheres | 125–180 µm researchgate.net |

Electrospinning for Nanofiber Architectures

Electrospinning is a versatile and widely used technique for the fabrication of continuous nanofibers with diameters ranging from nanometers to a few micrometers. This method utilizes an electrostatic field to draw a charged polymer solution or sol-gel precursor into a fine jet, which elongates and solidifies to form nanofibers on a collector. For the production of Ca2Fe2O5 nanofibers, a sol-gel assisted electrospinning approach is typically employed.

The process begins with the preparation of a spinnable sol-gel precursor solution containing calcium and iron sources, a polymer to control the viscosity and facilitate fiber formation, and a solvent. This solution is then loaded into a syringe and ejected through a needle under a high applied voltage. The electrostatic forces overcome the surface tension of the solution, forming a Taylor cone and a charged jet that is drawn towards a grounded collector. During this process, the solvent evaporates, leaving behind composite nanofibers. A subsequent calcination step at an appropriate temperature is necessary to remove the polymer and crystallize the inorganic precursors into the final Ca2Fe2O5 nanofibers. The morphology and diameter of the nanofibers are influenced by various parameters, including the solution properties (viscosity, conductivity), process parameters (applied voltage, flow rate, tip-to-collector distance), and ambient conditions (temperature, humidity).

| Parameter | Description | Typical Values/Conditions |

| Precursor Solution | Mixture of calcium and iron sources in a sol-gel | Specific composition varies depending on the study |

| Polymer | Added to control viscosity for spinnability | e.g., Polyvinylpyrrolidone (PVP) |

| Applied Voltage | High voltage applied to the needle | Several kilovolts (kV) |

| Flow Rate | Rate at which the solution is ejected | Controlled by a syringe pump |

| Tip-to-Collector Distance | Distance between the needle and the collector | Typically in the range of 10-20 cm |

| Calcination Temperature | Temperature to remove polymer and crystallize fibers | Varies depending on the polymer and desired crystallinity (e.g., 500-800°C) |

| Final Product | Desired nanofiber architecture | Porous, high aspect ratio Ca2Fe2O5 nanofibers |

Sustainable and Eco-Friendly Synthesis Routes (e.g., Plant Extract Fuelled Combustion)

In recent years, there has been a growing interest in developing sustainable and eco-friendly synthesis methods for nanomaterials, which minimize the use of hazardous chemicals and reduce energy consumption. Green synthesis approaches, particularly those utilizing plant extracts, have emerged as a promising alternative for the production of metal oxide nanoparticles, including this compound.

One such method is the plant extract-fueled combustion technique. In this approach, a solution of metal precursors (e.g., calcium and iron nitrates) is mixed with a plant extract. The extract, rich in biomolecules such as carbohydrates, proteins, and phenols, acts as a fuel, a reducing agent, and a capping agent during the combustion process. The mixture is heated, leading to a self-sustaining combustion reaction that results in the formation of the desired oxide in a porous, nanocrystalline form. For example, nanocrystalline Ca2Fe2O5 has been successfully synthesized using an Acmella oleracea plant extract-fueled combustion technique, followed by calcination at 600°C. Similarly, a sol-gel assisted combustion method using leaf extract of Brassica oleracea as fuel has been reported for the synthesis of calcium ferrite (B1171679) nanoparticles. The volume of the plant extract can influence the crystallinity of the final product. This green synthesis route is cost-effective, simple, and avoids the use of toxic and expensive chemical fuels.

| Parameter | Description | Typical Values/Conditions |

| Precursors | Metal salts providing the cationic components | Calcium nitrate, Iron nitrate |

| Fuel/Reducing Agent | Natural extract providing fuel for combustion | Acmella oleracea plant extract, Brassica oleracea leaf extract |

| Synthesis Method | Primary reaction technique | Combustion synthesis |

| Post-Synthesis Treatment | Step to enhance crystallinity | Calcination at 600°C |

| Product Characteristics | Properties of the synthesized material | Nanocrystalline powder |

| Advantages | Benefits of this synthesis route | Eco-friendly, cost-effective, simple, avoids toxic chemicals |

Utilization of Waste Materials as Precursors in Synthesis

The synthesis of this compound (Ca2Fe2O5) from waste materials is a burgeoning area of research, driven by the dual goals of waste valorization and the development of cost-effective, sustainable production methods for this functional material. Various industrial and agricultural byproducts, rich in calcium and iron, serve as viable precursors, mitigating the environmental burden of waste disposal while providing an alternative to virgin raw materials. Methodologies are being explored to efficiently extract and convert the constituent oxides from these wastes into the desired this compound phase.

One notable approach involves the use of agricultural waste, such as eggshells, which are primarily composed of calcium carbonate. A straightforward and environmentally benign method utilizes eggshell waste as a source of calcium oxide (CaO). In a typical process, eggshell waste is first calcined at high temperatures to convert the calcium carbonate into calcium oxide. This CaO is then combined with a suitable iron precursor, such as mill scale (an iron oxide-rich byproduct of the steel industry), and the mixture is subjected to a solid-state reaction at elevated temperatures to yield this compound.

Industrial wastes, particularly from the metallurgical sector, are significant sources of precursors for Ca2Fe2O5 synthesis. Steel slag, a byproduct of steel manufacturing, is a complex mixture of oxides that includes substantial amounts of calcium and iron compounds. Research has indicated the presence of this compound, specifically in the form of the mineral srebrodolskite, within ladle furnace steel slag. This suggests that the conditions within the steelmaking process itself can lead to the spontaneous formation of this phase. Consequently, steel slag can be considered not just a source of raw materials, but in some cases, a direct source of the compound itself, which can then be isolated and purified. The synthesis from steel slag typically involves a solid-state reaction where the slag is mixed with an additional iron source, if needed to adjust the stoichiometry, and then heated at high temperatures.

Red mud, the alkaline residue from the Bayer process of alumina (B75360) production, is another promising industrial waste. It is characterized by a high concentration of iron oxides, along with other oxides including those of calcium. The utilization of red mud for the synthesis of this compound often involves an initial step to adjust the CaO/Fe2O3 molar ratio, which may require the addition of a calcium-rich material such as lime or lime sludge, another common industrial waste. The mixture is then homogenized and subjected to a sintering process at temperatures typically above 1000°C to facilitate the solid-state reaction and formation of the this compound phase.

The table below summarizes various synthesis methodologies for this compound using different waste materials as precursors, along with the corresponding reaction conditions.

| Waste Material(s) | Precursor(s) | Synthesis Method | Reaction Temperature (°C) | Key Findings |

| Eggshell Waste & Mill Scale | Calcium Carbonate (CaCO3) & Iron Oxides (FexOy) | Solid-State Reaction | 900 - 1100 | Effective conversion of waste into Ca2Fe2O5, promoting a circular economy. |

| Steel Slag | Calcium & Iron Oxides | Solid-State Reaction / Direct Extraction | 1000 - 1200 | Srebrodolskite (Ca2Fe2O5) phase identified in some steel slags, indicating potential for direct sourcing. |

| Red Mud & Lime | Iron Oxides & Calcium Hydroxide (Ca(OH)2) | Sintering / Solid-State Reaction | > 1000 | Viable route for large-scale utilization of red mud, with the potential to produce calcium ferrite cements. |

These examples underscore the potential of transforming low-value or hazardous waste materials into a valuable chemical compound. The research in this domain is pivotal for advancing sustainable chemical manufacturing and contributing to a circular economy by closing material loops. Further investigation is focused on optimizing reaction conditions to enhance the purity and yield of this compound from these unconventional resources.

Advanced Structural Characterization and Crystallographic Analysis of Ca2fe2o5

Brownmillerite Crystal Structure Elucidation

The crystal structure of Ca₂Fe₂O₅ was first detailed by Bertaut et al. in 1959 and has since been refined by numerous studies. icm.edu.pl The fundamental structure is derived from the perovskite (ABO₃) structure by the ordered removal of one-sixth of the oxygen anions. nih.gov This ordered deficiency results in a framework built from corner-sharing polyhedra, specifically layers of FeO₆ octahedra alternating with chains of FeO₄ tetrahedra. researchgate.netgeologyscience.rubohrium.com The large Ca²⁺ cations are situated in the interstitial spaces between these layers. icm.edu.pl

At ambient temperature and pressure, pure Ca₂Fe₂O₅ crystallizes in the orthorhombic crystal system with the centrosymmetric space group Pnma (No. 62). arizona.eduresearchgate.nethandbookofmineralogy.org This is the most commonly reported structure for the compound. The Pnma symmetry is characterized by an alternating arrangement of left-handed (L) and right-handed (R) tetrahedral chains from one layer to the next. schweizerbart.deresearchgate.net

Other related orthorhombic space groups become relevant under different conditions. The acentric space group I2mb is observed when Ca₂Fe₂O₅ is doped with certain elements, such as aluminum (Al³⁺) or gallium (Ga³⁺), beyond a specific concentration threshold. schweizerbart.deelsevierpure.com For instance, in the Ca₂Fe₂₋ₓGaₓO₅ solid solution, the structure transitions from Pnma to I2mb for x > 1.0. researchgate.netelsevierpure.com The I2mb structure is distinct in that it possesses only one type of tetrahedral chain orientation (either all R or all L) within its layers. schweizerbart.deresearchgate.net

At elevated temperatures, above approximately 963 K, Ca₂Fe₂O₅ undergoes a phase transition to an incommensurately modulated structure. researchgate.netbohrium.com This high-temperature phase is described by the superspace group Imma(00γ)s00, which has a body-centered orthorhombic lattice. researchgate.netbohrium.comschweizerbart.de This transition involves the disordering of the tetrahedral chain orientations. nih.govgeologyscience.ru

The brownmillerite structure of Ca₂Fe₂O₅ is fundamentally defined by its ordered framework of oxygen vacancies. semanticscholar.org Unlike perovskites with randomly distributed defects, the vacancies in Ca₂Fe₂O₅ are crystallographically ordered, leading to the formation of one-dimensional channels. nih.gov This ordering effectively transforms every second layer of FeO₆ octahedra found in the parent perovskite structure into chains of FeO₄ tetrahedra. nih.govsemanticscholar.org The presence of these ordered vacancies is a key factor influencing the material's ionic conductivity and catalytic activity. iphy.ac.cn

A hallmark of the Ca₂Fe₂O₅ brownmillerite structure is the systematic stacking of distinct coordination layers along the b-axis. The structure consists of perovskite-like layers of corner-sharing FeO₆ octahedra, which alternate with layers containing chains of corner-sharing FeO₄ tetrahedra. icm.edu.plresearchgate.netarizona.edu

Within this framework, there are two distinct crystallographic sites for the iron (Fe³⁺) cations:

Octahedral Site: One set of Fe³⁺ ions is bonded to six oxygen atoms, forming FeO₆ octahedra. These octahedra share corners with four adjacent FeO₆ octahedra and two FeO₄ tetrahedra. arizona.edu

Tetrahedral Site: The other set of Fe³⁺ ions is bonded to four oxygen atoms, forming FeO₄ tetrahedra. These tetrahedra share corners with two FeO₆ octahedra and two neighboring FeO₄ tetrahedra, forming distinct chains. arizona.edu

This ordered arrangement of alternating octahedral and tetrahedral layers is the defining characteristic of the Ca₂Fe₂O₅ crystal structure. icm.edu.plbohrium.com

Structural Phase Transitions and Thermal Stability at Elevated Temperatures

Ca₂Fe₂O₅ exhibits notable structural transformations at high temperatures. The material is thermally stable, with studies indicating consistent performance in applications up to 950°C. researchgate.net The primary structural event is a reversible, first-order phase transition from the room-temperature Pnma space group to a high-temperature, incommensurately modulated structure. researchgate.net

This transition begins at approximately 947 K (674 °C) upon heating. researchgate.net The high-temperature phase is described by the superspace group Imma(00γ)s00, where the modulation breaks the periodic sequence of the tetrahedral chain orientations. researchgate.netbohrium.comresearchgate.net Studies using in-situ X-ray diffraction have shown a phase coexistence of both the Pnma and the modulated Imma structures over a temperature range of about 25 K during the transition. researchgate.net Other reports place the transition temperature slightly higher, around 700-724 °C (973-997 K). icm.edu.pl The compound also undergoes a magnetic phase transition from an antiferromagnetic to a paramagnetic state at around 700-710 K (427-437 °C). elsevierpure.com

Influence of Doping and Substitution on Lattice Parameters and Bond Lengths

The substitution of Fe³⁺ with other trivalent cations, such as Al³⁺ and Ga³⁺, significantly influences the crystallographic parameters of Ca₂Fe₂O₅.

Aluminum (Al³⁺) Substitution: Substituting aluminum for iron in the Ca₂Fe₂₋ₓAlₓO₅ series leads to systematic changes in the lattice parameters. As the aluminum content (x) increases, the unit cell dimensions generally decrease, which is consistent with the smaller ionic radius of Al³⁺ compared to Fe³⁺. This substitution also affects the temperature of the phase transition to the high-temperature body-centered structure, lowering it with increasing Al³⁺ content. icm.edu.pl

| Composition (x in Ca₂Fe₂₋ₓAlₓO₅) | a (Å) | b (Å) | c (Å) | Space Group |

|---|---|---|---|---|

| 0.00 | 5.429 | 14.771 | 5.599 | Pnma |

| 0.126 | 5.420 | 14.743 | 5.597 | Pnma |

| 0.57 | 5.381 | 14.616 | 5.578 | I2mb |

| 0.72 | 5.372 | 14.571 | 5.571 | I2mb |

| 1.00 (Ca₂FeAlO₅) | 5.344 | 14.475 | 5.570 | I2mb |

Data sourced from Redhammer et al. (2004) and Kahlenberg & Fischer (2000). icm.edu.plschweizerbart.de

Gallium (Ga³⁺) Substitution: Similarly, doping with gallium causes a contraction of the unit cell. A comprehensive study of the Ca₂Fe₂₋ₓGaₓO₅ series showed a near-linear decrease in the a, b, and c lattice parameters with increasing Ga³⁺ concentration. The phase transition from Pnma to I2mb symmetry occurs at a higher dopant concentration for gallium (x > 1.0) compared to aluminum (x > 0.6). icm.edu.plresearchgate.net

| Composition (x in Ca₂Fe₂₋ₓGaₓO₅) | a (Å) | b (Å) | c (Å) | Space Group |

|---|---|---|---|---|

| 0.00 | 5.425 | 14.766 | 5.597 | Pnma |

| 0.278 | 5.420 | 14.721 | 5.599 | Pnma |

| 0.59 | 5.418 | 14.673 | 5.596 | Pnma |

| 0.99 | 5.410 | 14.596 | 5.591 | Pnma |

| 1.18 | 5.405 | 14.561 | 5.589 | I2mb |

Data sourced from Stahl et al. (2019) and Kahlenberg & Fischer (2000). schweizerbart.deelsevierpure.com

Cation Site Ordering and Preferences within the Structure

In substituted Ca₂Fe₂O₅, the distribution of dopant cations between the octahedral and tetrahedral sites is not random. Research has consistently shown a strong preference for smaller cations like Al³⁺ and Ga³⁺ to occupy the tetrahedral (FeO₄) sites. arizona.eduschweizerbart.de

Microstructural Evolution and Morphology Studies of Dicalcium Diiron Pentaoxide (Ca2Fe2O5)

The morphology and microstructure of this compound (Ca2Fe2O5), a brownmillerite-type ceramic, are intricately linked to the synthesis methodology employed. These structural characteristics at the nano and micro levels significantly influence the material's properties and potential applications.

Nanocrystalline Structures

Nanocrystalline Ca2Fe2O5 has been successfully synthesized through various techniques, including high-energy ball milling followed by thermal annealing, as well as wet-chemical methods like sol-gel auto combustion and coprecipitation.

High-energy ball milling of precursor materials such as α-Fe2O3 and CaCO3, followed by an annealing step, is a prominent method for producing Ca2Fe2O5 nanoparticles. Research indicates that the quality and stoichiometry of the resulting nanocrystals are highly dependent on the annealing temperature. Higher annealing temperatures generally lead to improved stoichiometry and better-defined magnetic properties. For instance, nanoparticles produced by 10 hours of high-energy ball milling and subsequent thermal annealing for 2 hours at 1100 °C have been shown to achieve improved stoichiometry. Conversely, samples annealed at lower temperatures may exhibit deviations from the ideal stoichiometry.

The sol-gel auto combustion method, utilizing metal nitrates as precursors and citric acid as a chelating agent, also yields nanocrystalline Ca2Fe2O5. This technique can produce powders with a high specific surface area.

The chosen synthesis route impacts not only the particle size but also the crystalline quality and phase purity of the nanocrystalline Ca2Fe2O5.

Nanoflakes and Nanofiber Architectures

The fabrication of one-dimensional (1D) nanostructures, such as nanofibers, represents a significant area of research for Ca2Fe2O5. These architectures offer a high surface-area-to-volume ratio, which can be advantageous in applications like catalysis.

Ca2Fe2O5 nanofibers with diameters in the nanometer range have been produced. For example, nanofibers with a diameter of approximately 200 nm have been synthesized using a sol-gel route. These nanofibers have demonstrated enhanced photocatalytic activity compared to their nanoparticle counterparts prepared under similar conditions. While specific research detailing the synthesis and characterization of distinct Ca2Fe2O5 nanoflakes is not extensively documented, the formation of nanoflakes as precursor structures in the self-assembly of more complex, flower-like iron oxide nanostructures has been observed in related iron-based compounds. This suggests that under specific synthesis conditions, the formation of flake-like morphologies of Ca2Fe2O5 could be achievable.

Microsphere Formation and Porosity Development

A notable morphological form of Ca2Fe2O5 is microspheres, which can be fabricated as either dense or porous structures. A rapid, single-stage flame spheroidization (FS) process has been effectively used to create compositionally uniform magnetic Ca2Fe2O5 microspheres from magnetite (Fe3O4) and calcium carbonate (CaCO3) feedstock powders.

This technique yields two distinct types of microspheres:

Dense microspheres , with diameters typically ranging from 35 to 80 micrometers.

Porous microspheres , which are generally larger, with diameters in the range of 125 to 180 micrometers.

The development of interconnected porosity within the larger microspheres is attributed to the evolution of carbon dioxide (CO2) gas, which originates from the decomposition of the carbonate-based porogen during the high-temperature flame spheroidization process. This gas evolution occurs as the molten droplets of Ca2Fe2O5 rapidly cool and solidify. The facile nature of the FS-processing route allows for excellent control over the size of the microspheres and ensures a high degree of compositional uniformity.

Table 1: Characteristics of Ca2Fe2O5 Microspheres via Flame Spheroidization

| Microsphere Type | Typical Diameter Range (µm) | Key Feature | Formation Aspect |

| Dense | 35 - 80 | Solid Structure | Solidification of molten droplets |

| Porous | 125 - 180 | Interconnected Porosity | CO2 evolution from porogen decomposition |

Grain Morphology and Aggregation Phenomena

The grain morphology and the tendency for particle aggregation in polycrystalline Ca2Fe2O5 are heavily influenced by the synthesis and processing conditions.

For instance, Ca2Fe2O5 prepared by the sol-gel auto combustion method often exhibits an inhomogeneous microstructure characterized by the agglomeration of irregularly shaped grains. This aggregation can impact the material's effective surface area and other properties.

The phenomenon of particle aggregation is a critical consideration in the synthesis of nanostructured materials, as it can diminish the unique advantages conferred by their small size. In the context of related iron-based nanoparticles, the presence of certain ions can either enhance or inhibit aggregation. Strategies to control and minimize aggregation during the synthesis of Ca2Fe2O5 are therefore crucial. One approach that has been explored is the use of a dispersing agent. For example, the addition of calcium oxide (CaO) during the synthesis process has been shown to be effective in producing less aggregated Ca2Fe2O5 particles, leading to a more uniform final product.

Advanced Analytical Techniques for Structural Investigations

X-ray Diffraction (XRD) and High-Temperature XRD

X-ray diffraction (XRD) is a fundamental and powerful technique for the structural characterization of this compound. It provides crucial information regarding phase purity, crystal structure, lattice parameters, and crystallite size.

Standard XRD analysis is routinely used to confirm the formation of the desired brownmillerite Ca2Fe2O5 phase after synthesis. The resulting diffraction patterns are compared with reference data from crystallographic databases (e.g., JCPDS: 96-901-3470) to verify the single-phase nature of the material. XRD is also instrumental in identifying any secondary or impurity phases that may be present, such as magnetite (Fe3O4) or unreacted calcium oxide (CaO). acs.org

Single-crystal X-ray diffraction studies have definitively established that Ca2Fe2O5 crystallizes in the orthorhombic space group Pnma at room temperature. researchgate.netrsc.org This detailed structural analysis provides the precise atomic coordinates within the unit cell.

Rietveld refinement is a sophisticated method of analyzing powder XRD data. It involves fitting a calculated diffraction profile to the entire experimental pattern, which allows for the precise determination of structural parameters including lattice constants, atomic positions, and phase fractions in multi-phase samples.

High-Temperature X-ray Diffraction (HT-XRD) is an essential in-situ technique used to study the structural changes of Ca2Fe2O5 as a function of temperature. HT-XRD studies have provided critical insights into phase transitions and reaction kinetics. For example, in the flame spheroidization process for producing Ca2Fe2O5 microspheres, HT-XRD is used to understand the initial decomposition of the feedstock materials. acs.org

Furthermore, research has shown that Ca2Fe2O5 undergoes a first-order phase transition at elevated temperatures. In-situ high-temperature single-crystal X-ray diffraction experiments have revealed that Ca2Fe2O5 transitions from the orthorhombic Pnma space group to a modulated structure described by the superspace group Imma(00γ)s00. This transition has been observed to start at approximately 947 K (674 °C) upon heating. Another study identified a transition to a body-centered structure at 724(4) °C. rsc.org

Table 2: Crystallographic Data for Ca2Fe2O5 from XRD Studies

| Parameter | Value/Description | Technique | Citation |

| Crystal System | Orthorhombic | Single-Crystal XRD | researchgate.netrsc.org |

| Space Group | Pnma | Single-Crystal XRD | researchgate.netrsc.org |

| High-Temp Phase | Modulated Structure (Imma(00γ)s00) | High-Temperature Single-Crystal XRD | |

| Phase Transition | Starts at ~947 K (674 °C) | High-Temperature XRD / DTA | |

| Impurity Detection | Fe3O4, CaO | Powder XRD | acs.org |

Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDX/EDS)

Scanning Electron Microscopy (SEM) is extensively utilized to investigate the surface morphology of Ca2Fe2O5. SEM images reveal detailed information about the particle size, shape, and degree of agglomeration, which are often influenced by the synthesis method. researchgate.net For instance, Ca2Fe2O5 synthesized by a wet precipitation method showed particles in the micrometer range due to the high calcination temperatures required. rsc.org Morphological observations of different Ca2Fe2O5 formulations have been performed using SEM to understand their physical structure. rsc.orgacs.org In some preparations, nanocrystalline Ca2Fe2O5 has been characterized using SEM among other techniques. researchgate.net

Coupled with SEM, Energy Dispersive X-ray Spectroscopy (EDX or EDS) provides elemental analysis of the material. youtube.com This technique confirms the presence and distribution of the constituent elements—calcium (Ca), iron (Fe), and oxygen (O)—on the sample's surface. rsc.orgacs.orgnih.gov EDX analysis is crucial for verifying the elemental composition and purity of the synthesized Ca2Fe2O5, ensuring that the desired stoichiometry has been achieved. rsc.orgmdpi.com The technique works by detecting the characteristic X-rays emitted from the sample when it is excited by the SEM's electron beam, with each element having a unique X-ray signal. youtube.com

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) offers higher resolution imaging compared to SEM, enabling detailed crystallographic analysis at the nanoscale. TEM has been instrumental in studying the structural phase transitions of Ca2Fe2O5 at high temperatures. researchgate.netfzu.cz In-situ high-temperature TEM, using techniques like selected area diffraction and dark-field imaging, has been used to prove the coexistence of Pnma and Imma(00γ)s00 domains during its phase transition. researchgate.net

Furthermore, high-resolution TEM analysis has successfully identified the presence of planar defects within the Pnma phase at temperatures below the phase transition. researchgate.net These defects were specifically characterized as antiphase boundaries with a displacement vector of R=1/2 libretexts.org. researchgate.net Such detailed structural information is critical for understanding the material's properties and behavior under different conditions.

Brunauer-Emmett-Teller (BET) Surface Area Analysis

The Brunauer-Emmett-Teller (BET) method is a critical technique for determining the specific surface area of porous and finely divided materials like Ca2Fe2O5. iitk.ac.inresearchgate.net The analysis involves the physisorption of a gas, typically nitrogen, onto the solid surface at cryogenic temperatures. iitk.ac.in By measuring the amount of gas adsorbed at various pressures, the total surface area can be calculated. researchgate.net

The surface area of Ca2Fe2O5 is highly dependent on the synthesis conditions. For example, the Ca/Fe molar ratio used during a wet precipitation synthesis can be adjusted to fine-tune the particle size and, consequently, the surface area. rsc.org A higher Ca/Fe molar ratio has been shown to result in a higher surface area. rsc.org The BET technique is also used to characterize composite materials, such as Ca2Fe2O5 anchored on reduced graphene oxide (rGO), where it was shown that the composite has a significantly larger surface area compared to pure Ca2Fe2O5.

| Sample Description | Specific Surface Area (m²/g) | Reference |

|---|---|---|

| CFO-I (Ca:Fe ratio 1:1) | 10.3 | rsc.org |

| CFO-II (Ca:Fe ratio 1:1.05) | 7.5 | rsc.org |

| CFO-III (Ca:Fe ratio 1.05:1) | 12.8 | rsc.org |

| Pure Ca2Fe2O5 | 18.32 | ias.ac.in |

| Ca2Fe2O5/rGO composite | 58.74 | ias.ac.in |

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition and the chemical and electronic states of the elements within a material. researchgate.net For Ca2Fe2O5, XPS is crucial for confirming the valence states of calcium, iron, and oxygen. rsc.orgresearchgate.net Studies have shown that the growth atmosphere during crystal synthesis can significantly influence the cationic environment and binding energies. researchgate.net

High-resolution XPS spectra of the Fe 2p region confirm that iron is predominantly in the Fe³⁺ oxidation state, which is characteristic of the brownmillerite structure. researchgate.netresearchgate.net Analysis of the O 1s spectrum can provide insights into the concentration of oxygen vacancies, which are important for the material's catalytic and electrochemical properties. researchgate.net For instance, Ca2Fe2O5 crystals grown in an Argon atmosphere showed an enhancement in oxygen vacancies compared to those grown in air or oxygen. researchgate.net

| Element/Orbital | Binding Energy (eV) | Observation | Reference |

|---|---|---|---|

| Fe 2p3/2 | ~710.5 - 711.2 | Corresponds to Fe³⁺ in octahedral/tetrahedral sites | researchgate.netresearchgate.net |

| Fe 2p1/2 | ~724.1 - 724.8 | Spin-orbit splitting component of Fe³⁺ | researchgate.netresearchgate.net |

| Ca 2p3/2 | ~346.0 - 346.5 | Corresponds to Ca²⁺ | researchgate.net |

| O 1s | ~529.0 - 529.5 | Lattice oxygen (O²⁻) | researchgate.netresearchgate.net |

| O 1s | ~531.0 - 531.5 | Associated with oxygen vacancies or surface hydroxyl groups | researchgate.net |

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique used to study the vibrational modes of a material, providing a structural fingerprint of the compound. researchmap.jp For Ca2Fe2O5, Raman spectra are used to identify the characteristic phonon modes of its orthorhombic Pnma space group. researchgate.netresearchmap.jp The main Raman band for the brownmillerite phase is observed around 710-740 cm⁻¹. researchmap.jp

Studies have been conducted to investigate the effects of high pressure and high temperature on the Raman spectra of Ca2Fe2O5. researchmap.jpnih.gov All observed Raman active vibrations show positive linear pressure dependencies and negative temperature dependencies. researchmap.jp A reversible phase transition has been observed to begin at approximately 12.0-13.6 GPa. researchmap.jpnih.gov

| Raman Shift (cm⁻¹) | Assignment/Vibrational Mode | Reference |

|---|---|---|

| ~300 | Characteristic of the brownmillerite phase | researchmap.jp |

| ~740 | Main band, can be influenced by Al content | researchmap.jp |

| ~1350-1400 | Broad band attributed to two-magnon scattering | researchmap.jp |

Mössbauer Spectroscopy

⁵⁷Fe Mössbauer spectroscopy is a highly sensitive technique for probing the local environment of iron nuclei. researchgate.net It provides precise information on the oxidation state, coordination, and magnetic properties of iron atoms in a compound. researchgate.netwikipedia.org For Ca2Fe2O5, Mössbauer spectra are typically characterized by two distinct sextets, which correspond to the Fe³⁺ ions in two different crystallographic sites: tetrahedral and octahedral. wikipedia.org This finding is a key confirmation of the brownmillerite crystal structure.

The hyperfine parameters extracted from the spectra, such as isomer shift (δ), quadrupole splitting (Δ), and the hyperfine magnetic field (B), allow for a detailed analysis of the local electronic and magnetic structure. researchgate.net This technique is effective for phase identification and can distinguish Ca2Fe2O5 from other calcium ferrite (B1171679) phases like CaFe2O4. wikipedia.org It has been used to confirm that in various ash samples, the primary iron-containing species was indeed Ca2Fe2O5. wikipedia.org

Electron Spin Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic method for studying materials with unpaired electrons. nih.gov Since Fe³⁺ is a d⁵ ion with unpaired electrons, Ca2Fe2O5 is EPR active. The technique is analogous to Nuclear Magnetic Resonance (NMR) but probes the magnetic properties of electrons instead of nuclei. nih.gov

EPR spectroscopy can be used to study chemical species with unpaired electrons, which includes paramagnetic, ferromagnetic, and antiferromagnetic materials. The resulting EPR spectrum provides information about the electronic structure of the paramagnetic center. nih.gov For Ca2Fe2O5, this technique helps to confirm the presence and environment of the Fe³⁺ ions, complementing the data obtained from other magnetic characterization methods.

Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy

Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a powerful technique for probing the local atomic structure of materials. It provides information on the coordination number, distances, and types of neighboring atoms around a specific absorbing atom. This is achieved by analyzing the oscillations on the high-energy side of an X-ray absorption edge.

Despite its utility in characterizing the local environment of metal ions in crystalline and amorphous materials, a detailed EXAFS analysis specifically focused on this compound (Ca2Fe2O5) is not extensively reported in publicly available scientific literature. Such a study would be invaluable for elucidating the precise local coordination and bonding environments of the iron and calcium cations within the brownmillerite structure, particularly for understanding subtle structural distortions or changes during chemical processes.

Future EXAFS studies on Ca2Fe2O5 could provide valuable data on:

The Fe-O bond distances and coordination numbers in both the tetrahedral and octahedral sites.

The Ca-O bond distances and the coordination environment of the calcium ions.

Changes in the local structure upon doping, reduction, or oxidation, which are crucial for applications in catalysis and oxygen transport membranes.

Neutron Diffraction

Neutron diffraction is an essential crystallographic technique for determining the atomic and magnetic structures of materials. Due to the sensitivity of neutrons to lighter elements like oxygen and their ability to probe magnetic ordering, this technique is particularly well-suited for studying complex oxides such as this compound.

A notable study on the low-temperature magnetic behavior of brownmillerite-type Ca2Fe2O5 was conducted using neutron Laue diffraction. materialsproject.org This research provided critical insights into the complex magnetic ordering of the iron sublattices at cryogenic temperatures. The brownmillerite structure of Ca2Fe2O5 consists of alternating layers of FeO6 octahedra and FeO4 tetrahedra. Neutron diffraction studies are instrumental in distinguishing the crystallographic positions and magnetic moments of the iron ions in these two distinct coordination environments.

Key findings from neutron diffraction studies on Ca2Fe2O5 often focus on:

Magnetic Structure: Determining the arrangement of magnetic moments on the iron atoms. In Ca2Fe2O5, antiferromagnetic ordering is observed, and neutron diffraction can resolve the specific magnetic space group and the orientation of the magnetic moments.

Lattice Parameters: Precise determination of the unit cell dimensions and their temperature dependence.

Atomic Positions: Refining the coordinates of the calcium, iron, and oxygen atoms within the crystal lattice.

The ability of neutron diffraction to probe the magnetic structure provides a deeper understanding of the material's properties, which is crucial for applications in spintronics and other magnetic devices.

Thermogravimetric Analysis (TGA) for Decomposition and Redox Behavior

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a valuable tool for investigating the thermal stability, decomposition pathways, and redox (reduction-oxidation) properties of materials like this compound.

In the context of Ca2Fe2O5, TGA is frequently employed to study its performance as an oxygen carrier in chemical looping processes. acs.orgnih.gov These processes involve the cyclical reduction and oxidation of the material to transport oxygen.

A study on the behavior of Ca2Fe2O5 in chemical looping syngas production from methane (B114726) utilized isothermal redox cycling in a TGA at 900 °C. acs.orgnih.gov The cycles consisted of:

Reduction: Exposure to a methane (CH4) atmosphere.

Oxidation: Sequential exposure to carbon dioxide (CO2) and then air.

The TGA results demonstrated that Ca2Fe2O5 exhibited stable redox behavior without degradation over multiple cycles. acs.orgnih.gov The mass of the sample decreased during the reduction step, corresponding to the loss of oxygen, and increased back to its original mass during the oxidation steps. This indicates good regenerative capacity, a crucial property for oxygen carriers. The improved kinetics observed with cycling were attributed to the separation of metallic iron onto the surface of the material. acs.orgnih.gov

Below is a representative data table illustrating the type of information that can be obtained from such TGA experiments.

| Cycle Stage | Atmosphere | Temperature (°C) | Mass Change (%) | Observations |

| Reduction | 5% CH4 in N2 | 900 | Gradual mass loss indicating oxygen release. | |

| Oxidation 1 | 20% CO2 in N2 | 900 | Mass gain as the material is re-oxidized. | |

| Oxidation 2 | Air | 900 | Further mass gain to return to the initial state. |

This table is illustrative of typical TGA redox cycling experiments performed on Ca2Fe2O5 and is based on the descriptions found in the cited literature. acs.orgnih.gov

Investigations into the Electronic Structure and Band Engineering of Ca2fe2o5

Theoretical and Computational Analysis of Electronic Band Structure

Theoretical and computational methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating the electronic band structure of Ca2Fe2O5. These approaches provide valuable insights into the material's fundamental electronic properties and stability.

Density Functional Theory (DFT) Calculations for Band Gap Determination

Density Functional Theory (DFT) is a powerful computational tool for predicting the electronic structure of materials. However, standard DFT functionals like the Local Density Approximation (LDA) are known to often underestimate the band gap of semiconductors. youtube.com Despite this limitation, DFT calculations provide a qualitative understanding and can be refined with more advanced methods.

For Ca2Fe2O5, DFT calculations have been employed to determine its band gap. These calculations typically involve solving the Kohn-Sham equations to obtain the electronic band structure. stackexchange.com The calculated indirect band gap for both Sr2Fe2O5 and Ca2Fe2O5 is approximately 2.0 eV, corresponding to a transition from the Γ-point to the X-point in the Brillouin zone. aps.org It's important to note that the accuracy of the calculated band gap is highly dependent on the chosen exchange-correlation functional. stackexchange.comepa.gov For instance, hybrid functionals like HSE06 often yield more accurate band gap values compared to standard GGA or LDA approximations. epa.gov

First-Principles Investigations of Electronic Properties and Stability

First-principles calculations, based on DFT, have been extensively used to investigate the electronic properties and stability of Ca2Fe2O5. researchgate.netiiserpune.ac.in These studies have revealed that the brownmillerite structure of Ca2Fe2O5 consists of alternating layers of FeO6 octahedra and FeO4 tetrahedra, with intrinsic oxygen vacancies in the tetrahedral layers. iiserpune.ac.in This unique structure gives rise to its interesting electronic and ionic transport properties. ntu.edu.sg

Computational studies have explored the stability of different crystallographic phases and surface terminations. researchgate.netiiserpune.ac.in For example, at ambient conditions, Ca2Fe2O5 is stable in the Pnma crystal structure. aps.org First-principles calculations have also been used to understand the influence of strain on the stability and electronic properties of Ca2Fe2O5 thin films, revealing that the orientation of the tetrahedral chains can be manipulated by strain. aps.org

Influence of Intrinsic Oxygen Vacancies on Electronic Behavior

The presence of ordered oxygen vacancies is a defining characteristic of the brownmillerite structure of Ca2Fe2O5. aps.orgiiserpune.ac.in These intrinsic vacancies play a crucial role in determining the material's electronic behavior.

The ordered arrangement of oxygen vacancies leads to the formation of alternating layers of FeO6 octahedra and FeO4 tetrahedra. aps.orgiiserpune.ac.in This structural feature directly influences the electronic band structure and the nature of the band gap. The oxygen vacancies can also act as sites for charge localization, which can affect the material's conductivity and catalytic activity. acs.org Furthermore, the concentration and ordering of these vacancies can be influenced by factors such as temperature and oxygen partial pressure, providing a means to tune the electronic properties. researchgate.net Doping with other elements can also alter the oxygen vacancy concentration and, consequently, the electronic structure. For instance, co-doping with Ni and Al has been shown to reduce the oxygen vacancy formation energy in Ca2Fe2O5. rsc.org

Surface Electronic Properties and Termination Stability

The surface electronic properties of Ca2Fe2O5 are critical for its application in areas like catalysis and photoelectrochemistry. First-principles DFT calculations have been employed to study the stability and electronic characteristics of different surface terminations. researchgate.netiiserpune.ac.in

Studies on the polar (010) surface of Ca2Fe2O5 have shown that, depending on temperature and oxygen partial pressure, two main stable terminations can exist: one containing Fe and O atoms in an octahedral coordination and another with Fe and O atoms in a tetrahedral coordination. researchgate.netiiserpune.ac.in Interestingly, the octahedral termination is predicted to be metallic, while the tetrahedral termination exhibits a band gap. researchgate.netiiserpune.ac.in The stability of these unreconstructed polar surfaces is achieved through charge rearrangement in the surface layers during structural relaxation. researchgate.netiiserpune.ac.in This indicates that the surface electronic properties can be significantly different from the bulk and can be tailored by controlling the surface termination.

Experimental Determination of Electronic Band Gap

Experimental techniques are essential for validating the theoretical predictions and providing accurate measurements of the electronic band gap of Ca2Fe2O5. UV-Vis spectroscopy is a widely used method for this purpose.

UV-Vis Spectroscopy and Tauc Plot Analysis

UV-Vis absorption spectroscopy is a common experimental technique to determine the optical band gap of semiconductor materials. The absorption of light by the material leads to the excitation of electrons from the valence band to the conduction band. The energy at which this absorption begins corresponds to the band gap energy.

The UV-Vis absorption spectrum of Ca2Fe2O5 typically shows an absorption onset in the visible region. osti.govnih.gov To determine the precise band gap value, a Tauc plot is constructed. This involves plotting (αhν)^n versus the photon energy (hν), where α is the absorption coefficient and n is a factor that depends on the nature of the electronic transition (n=2 for a direct band gap and n=1/2 for an indirect band gap). nih.govresearchgate.net By extrapolating the linear portion of the Tauc plot to the energy axis, the band gap energy (Eg) can be determined. nih.gov Experimental studies using this method have reported direct band gap values for Ca2Fe2O5 in the range of 2.0 to 2.2 eV. osti.govscispace.com

Table 1: Experimentally Determined Band Gap of Dicalcium diiron pentaoxide

| Synthesis Method | Characterization Technique | Band Gap (eV) | Reference |

|---|---|---|---|

| Thermal annealing of electrodeposited FeOOH films | UV-Vis spectroscopy, Tauc plot | ~2.1 | osti.gov |

| Combustion process with Acmella oleracea extract | UV-Vis spectroscopy, Tauc plot | 2.1 | nih.gov |

| Not specified | UV-Vis spectroscopy, Tauc plot | 2.21 | scispace.com |

| Synthesis from EAF dust | Diffuse Reflectance Spectroscopy, Tauc plot | 2.11 | researchgate.net |

Ultraviolet Photoelectron Spectroscopy (UPS) for Valence Band Analysis

Ultraviolet Photoelectron Spectroscopy (UPS) is a powerful surface-sensitive technique used to investigate the electronic structure of the valence band region. researchgate.netresearchgate.netnih.gov In this method, ultraviolet photons, typically from a helium gas discharge lamp (He I at 21.2 eV or He II at 40.8 eV), irradiate the material's surface, causing the emission of photoelectrons from the valence orbitals. researchgate.net By analyzing the kinetic energy of these emitted electrons, the density of states in the valence band can be determined. researchgate.net

For this compound, UPS studies have been instrumental in probing its electronic band structure. researchgate.net Analysis of the valence band spectra provides critical information about the character and energy levels of the occupied states, primarily the O 2p and Fe 3d orbitals. These measurements have revealed a distinct valence band structure that is significantly altered by modifications such as doping. For instance, upon nitrogen incorporation into the Ca₂Fe₂O₅ lattice, UPS analysis shows a clear shift in the valence band, indicating changes in the electronic makeup of the material. researchgate.net

Diffuse Reflectance Spectroscopy (DRS)

Diffuse Reflectance Spectroscopy (DRS) is a key technique for determining the optical properties and band gap energy (Eg) of semiconductor materials. The technique measures the light reflected from a powdered sample over a range of wavelengths. This data can be used to calculate the material's absorbance and subsequently determine its band gap.

For Ca₂Fe₂O₅, DRS analysis confirms its semiconductor nature with a band gap that allows it to absorb a significant portion of the visible light spectrum. chalcogen.roaps.org Studies have reported a forbidden band gap for Ca₂Fe₂O₅ of approximately 2.3 eV. aps.org Other investigations have found the absorbance edge for the Ca₂Fe₂O₅ phase to be around 678 nm, corresponding to an energy band gap of 1.8 eV. researchgate.net Its characteristic brown color is a direct result of its ability to absorb light in the solar spectrum. chalcogen.ro

Effects of Doping on Electronic Structure and Band Gap Modulation

The electronic properties of Ca₂Fe₂O₅ can be intentionally modified through doping, a process where impurity atoms are introduced into the crystal lattice. This technique allows for the precise tuning of the band structure and conductivity to suit specific applications.

Nitrogen (N) Doping and Occupation of N 2p Levels

Incorporating nitrogen into the Ca₂Fe₂O₅ lattice has been shown to be an effective strategy for modifying its electronic and optical properties. researchgate.net When nitrogen is introduced, it can substitute for oxygen in the lattice. Due to nitrogen's lower electronegativity compared to oxygen, this substitution leads to a significant change in the electronic structure. rsc.org

UPS and X-ray Photoelectron Spectroscopy (XPS) analyses confirm that nitrogen doping results in the occupation of N 2p levels above the O 2p levels in the valence band. researchgate.netrsc.org This effectively reduces the optical band gap of the material. For example, post-nitrogen incorporation can decrease the band gap of Ca₂Fe₂O₅ from 2.21 eV to 2.07 eV. researchgate.net More aggressive doping techniques, such as N⁺ ion implantation, can tailor the band gap to as low as 1.43 eV. researchgate.net This narrowing of the band gap enhances the material's ability to absorb visible light and improves its electrical conductivity, which is beneficial for applications in photocatalysis and energy storage. researchgate.netrsc.orgntu.edu.sg

Lanthanum (La) Doping and Fe³⁺/Fe⁴⁺ Ion Concentrations

Doping Ca₂Fe₂O₅ with trivalent lanthanum (La³⁺) ions at the divalent calcium (Ca²⁺) sites significantly impacts the concentration of iron ions in different oxidation states. researchgate.net To maintain charge neutrality after the substitution of Ca²⁺ with La³⁺, the material compensates by oxidizing some of the Fe³⁺ ions to Fe⁴⁺ ions. researchgate.netuc.pt This creation of holes (Fe⁴⁺ ions) directly influences the material's electronic and magnetic properties. researchgate.net

The introduction of La³⁺ alters the relative concentrations of Fe³⁺ and Fe⁴⁺, which in turn affects the ferromagnetic exchange interactions between these ions. researchgate.net This modification of the iron oxidation states is a key mechanism for tuning the electrical conductivity and magnetic behavior of the Ca₂-ₓLaₓFe₂O₅ system. researchgate.net

| Dopant | Site | Charge Compensation Mechanism | Effect on Iron Valence | Reference |

| Lanthanum (La³⁺) | Ca²⁺ | Oxidation of Fe³⁺ to Fe⁴⁺ | Increases Fe⁴⁺ concentration | researchgate.net |

Aluminum (Al) Doping and Band Gap Modulation

Substituting iron (Fe) with aluminum (Al) in the Ca₂Fe₂O₅ structure is another method to modulate its properties. Aluminum, as a nonmagnetic ion, primarily substitutes for Fe³⁺ in the lattice. chalcogen.ro While detailed studies on the direct band gap modulation of Ca₂Fe₂O₅ by Al doping are limited, research on similar brownmillerite systems and related computational studies provide significant insights.

In the related KBiFe₂O₅ system, Al³⁺ substitution for Fe³⁺ has been shown to decrease the optical band gap. unipd.it For Ca₂Fe₂O₅, Al doping is known to promote the formation of oxygen vacancies. dntb.gov.ua Density functional theory (DFT) calculations indicate that co-doping with elements like Ni and Al leads to an upward shift of the O-2p band center, which enhances the reactivity of lattice oxygen and alters the electronic structure. dntb.gov.ua The introduction of Al³⁺, which has a smaller ionic radius and higher electronegativity than Fe³⁺, can disrupt the local coordination and create more surface-active sites and oxygen vacancies. dntb.gov.ua These structural and electronic alterations, particularly the creation of oxygen vacancies and changes in orbital overlap, are expected to modulate the band gap of Ca₂FeAlO₅.

Charge Transport Mechanisms and Conductivity Studies

The charge transport in Ca₂Fe₂O₅ is complex, involving both ionic and electronic contributions, and is highly dependent on temperature, oxygen partial pressure, and doping. dntb.gov.ua

Oxygen ionic transport also plays a role, particularly at high temperatures. The movement of oxygen ions is primarily limited by bulk ionic conduction. dntb.gov.ua Computer simulations suggest that oxygen vacancies are most favorably located in the octahedral layers of the brownmillerite structure, and these layers dominate the ionic migration pathways. The ion transference numbers, which represent the fraction of total conductivity due to ions, are relatively low, varying from 0.002 to 0.007 in the temperature range of 1123-1273 K, confirming that electronic conduction is the dominant charge transport mechanism. dntb.gov.ua

Ionic Conductivity (e.g., Oxygen Ion Conduction)

This compound (Ca2Fe2O5), which possesses a brownmillerite crystal structure, is a mixed ionic-electronic conductor where the transport of oxygen ions plays a crucial role in its potential applications, such as in oxygen separation membranes and as cathodes for solid oxide fuel cells. scientific.net The ionic conductivity is intrinsically linked to the material's defect chemistry, particularly the presence and mobility of oxygen vacancies.

Computer simulations, including molecular dynamics and static lattice modeling, have been employed to investigate the mechanisms of oxygen diffusion. scientific.net These studies have revealed that the most energetically favorable location for oxygen vacancies is within the octahedral layers of the brownmillerite structure. scientific.net Consequently, these octahedral layers provide the primary pathway for oxygen ion migration. scientific.net The activation energies for oxygen vacancy and interstitial diffusion within the tetrahedral layers, as well as between the octahedral and tetrahedral sheets, are significantly higher, indicating that these are less favorable diffusion pathways. scientific.net

Experimental measurements of steady-state oxygen permeation through dense Ca2Fe2O5 ceramics have determined the activation energy for ionic conduction to be approximately 147 kJ/mol. scientific.net This experimental value shows good agreement with the calculated values from simulation studies. scientific.net The steady-state oxygen permeation is primarily limited by the bulk ionic conduction of the material. ua.ptresearchgate.net

The oxygen content in Ca2Fe2O5 remains very close to stoichiometric at atmospheric oxygen pressure over a wide temperature range of 300–1270 K. ua.ptresearchgate.net The material exhibits predominantly p-type electronic conductivity. ua.ptresearchgate.net The ion transference numbers, which represent the fraction of total conductivity contributed by ions, are relatively low, varying in the range of 0.002 to 0.007 at temperatures between 1123 K and 1273 K in air, and they tend to increase with rising temperature. ua.pt